![molecular formula C15H26N2O2 B2538299 Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1305235-96-4](/img/structure/B2538299.png)

Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

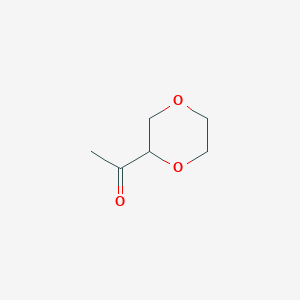

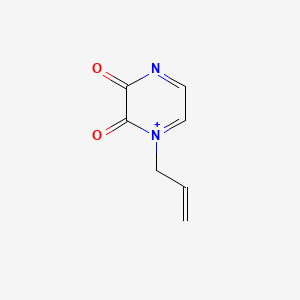

Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C15H26N2O2 and its molecular weight is 266.385. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Thermophysical Property Measurements of Ethers

Research on mixtures containing ethers, such as MTBE (methyl tert-butyl ether), focuses on understanding their thermophysical properties. These studies are crucial for developing applications in improving fuel performance and reducing emissions. The comprehensive review by Marsh et al. (1999) on the vapor-liquid equilibria and related properties in mixtures of ethers with alkanes and alkanols aims to develop a set of recommended values for these compounds, emphasizing their importance in gasoline additives for octane rating enhancement and exhaust pollution reduction Marsh et al., 1999.

Decomposition of Methyl Tert-Butyl Ether

The decomposition of MTBE by adding hydrogen in a cold plasma reactor, as studied by Hsieh et al. (2011), demonstrates an alternative method for decomposing and converting MTBE. This process highlights the feasibility of applying radio frequency plasma technology for environmental remediation and pollution control Hsieh et al., 2011.

Purification of Fuel Additives

The application of polymer membranes for the purification of fuel oxygenated additives, particularly focusing on the separation of methanol/MTBE mixtures via pervaporation, showcases the potential of membrane methods in industrial processes. Pulyalina et al. (2020) emphasize the efficiency of various polymer membranes in this context, indicating the importance of such research in refining and chemical industries Pulyalina et al., 2020.

Applications in Synthesis of N-heterocycles

Research on chiral sulfinamides, particularly tert-butanesulfinamide, for the asymmetric synthesis of N-heterocycles, illustrates the compound's role in medicinal chemistry. Philip et al. (2020) provide an overview of its use in generating piperidines, pyrrolidines, azetidines, and their derivatives, underlining the versatility of such compounds in synthesizing structurally diverse and therapeutically significant molecules Philip et al., 2020.

Safety and Hazards

Mechanism of Action

Target of Action

Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases . Therefore, its primary target is the enzyme PARP-1, which plays a crucial role in DNA repair and genomic stability .

Mode of Action

While the exact mode of action of Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[32This inhibition could potentially prevent the repair of DNA damage, leading to cell death and thus, providing a therapeutic effect in PARP-1-associated diseases .

Biochemical Pathways

The compound affects the DNA repair pathway by inhibiting the activity of PARP-1 . This inhibition disrupts the normal function of the DNA repair pathway, leading to an accumulation of DNA damage in the cells. The downstream effects of this disruption could include cell cycle arrest, apoptosis, or necrosis, depending on the extent of the DNA damage and the cell’s ability to manage it .

Result of Action

The result of the action of this compound is the inhibition of PARP-1, leading to an accumulation of DNA damage in cells . This can result in various cellular responses, including cell cycle arrest, apoptosis, or necrosis, depending on the extent of the DNA damage and the cell’s ability to manage it .

Properties

IUPAC Name |

tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O2/c1-15(2,3)19-14(18)17-12-6-7-13(17)9-11(8-12)16-10-4-5-10/h10-13,16H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKNUFLZKRIQBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C2CCC1CC(C2)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-1-[4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2538227.png)

![N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2538233.png)

![4-{[3-(1H-imidazol-1-yl)propyl]amino}-3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2538234.png)